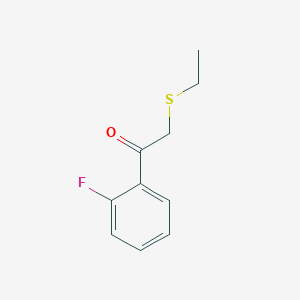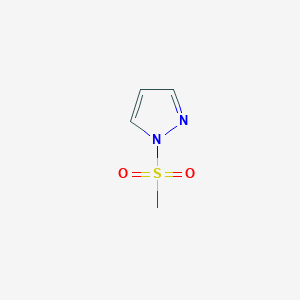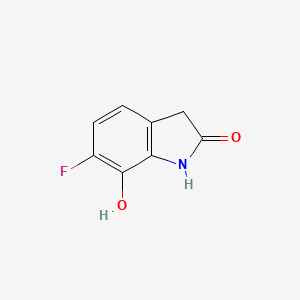
2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one is a synthetic organic compound that features a piperazine and azetidine moiety
Vorbereitungsmethoden
The synthesis of 2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyethanone with 3-(piperazin-1-yl)azetidine under specific conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a chemical reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine and azetidine moieties can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one include other piperazine and azetidine derivatives. These compounds may share similar structural features but differ in their biological activities and applications. For example:
1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone: Similar structure but different functional groups.
2-Methoxy-1-(3-(piperazin-1-yl)propyl)ethan-1-one: Similar functional groups but different carbon chain length. The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct biological activities.
Eigenschaften
Molekularformel |
C10H19N3O2 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
2-methoxy-1-(3-piperazin-1-ylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C10H19N3O2/c1-15-8-10(14)13-6-9(7-13)12-4-2-11-3-5-12/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
GAXVLTJJDHXRPC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)N1CC(C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


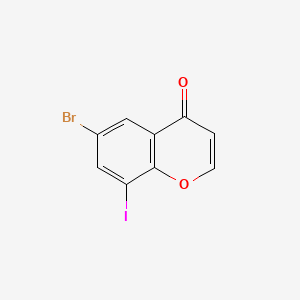
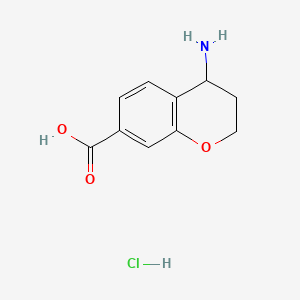
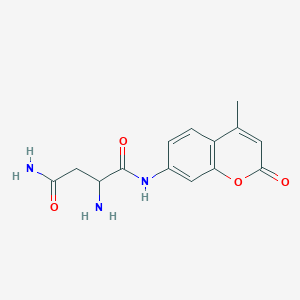
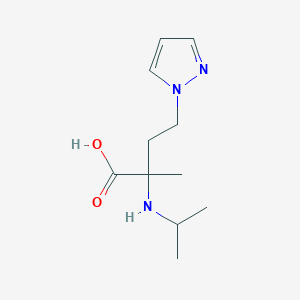
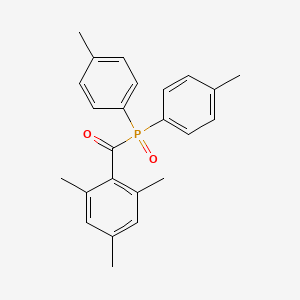


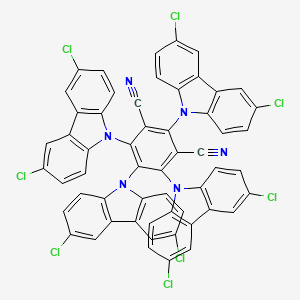
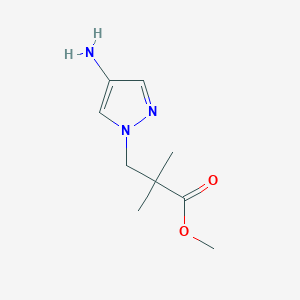
![[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol](/img/structure/B13641319.png)
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13641325.png)
